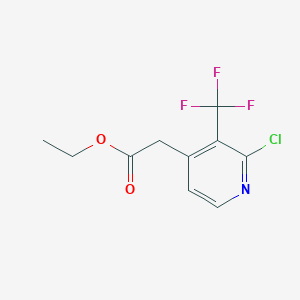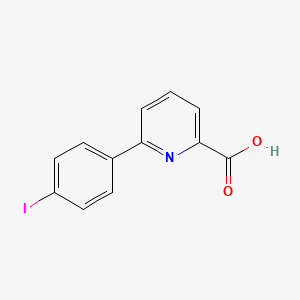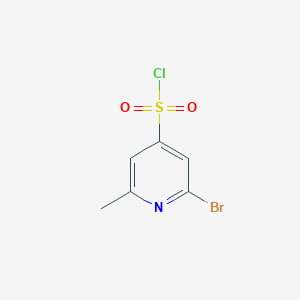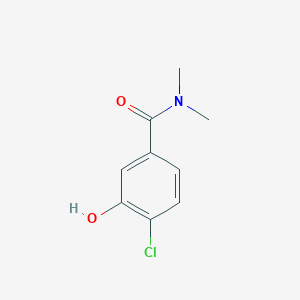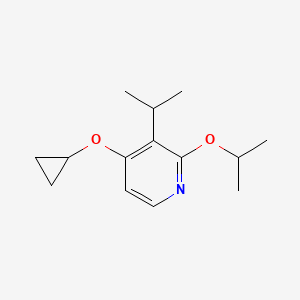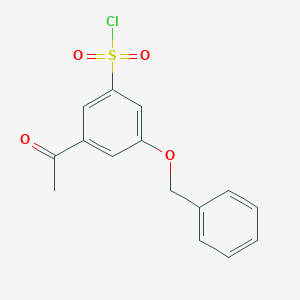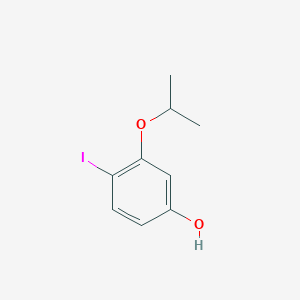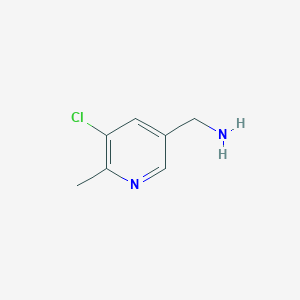
4-Amino-2-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid is a compound that belongs to the class of organic compounds known as gamma amino acids and derivatives. These compounds have a (-NH2) group attached to the gamma carbon atom. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis .
Méthodes De Préparation
The synthesis of 4-Amino-2-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid involves several steps. One common method includes the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The resulting Boc-protected amine can then be further reacted with other reagents to form the desired compound.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
4-Amino-2-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
4-Amino-2-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Amino-2-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid involves the protection and deprotection of the amino group. The Boc group is added to the amine under basic conditions, forming a stable carbamate. This protects the amino group from unwanted reactions during subsequent synthetic steps . The Boc group can be removed using acids such as trifluoroacetic acid, regenerating the free amine .
Comparaison Avec Des Composés Similaires
Similar compounds include other Boc-protected amino acids and derivatives, such as:
tert-Butoxycarbonyl-protected glycine: Used in peptide synthesis, similar to 4-Amino-2-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid.
tert-Butoxycarbonyl-protected alanine: Another Boc-protected amino acid used in organic synthesis.
tert-Butoxycarbonyl-protected phenylalanine: Used in the synthesis of more complex peptides and proteins.
The uniqueness of this compound lies in its specific structure, which allows for selective reactions at the nicotinic acid moiety while protecting the amino group .
Propriétés
Formule moléculaire |
C13H19N3O4 |
|---|---|
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
4-amino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)16-7-5-9-10(11(17)18)8(14)4-6-15-9/h4,6H,5,7H2,1-3H3,(H2,14,15)(H,16,19)(H,17,18) |
Clé InChI |
NOJVQVLKKWUCLZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCC1=NC=CC(=C1C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



